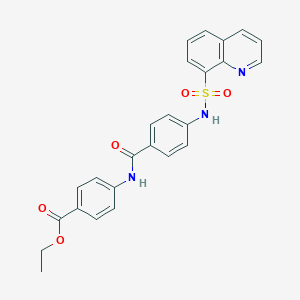
Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide-based molecule, which means it contains a sulfonamide group attached to a quinoline ring and a benzamido group. The molecular formula of this compound is C18H16N2O4S, and it has a molecular weight of 356.40 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate involves a multi-step reaction process. The general synthetic pathway is as follows:
Step 1: Quinoline-8-sulfonamide is reacted with 4-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in a suitable solvent like dichloromethane to form 4-(quinoline-8-sulfonamido)benzoic acid.
Step 2: The resulting 4-(quinoline-8-sulfonamido)benzoic acid is then reacted with ethyl 4-formylbenzoate in the presence of a reducing agent such as sodium borohydride in ethanol to form this compound.
Step 3: The final step involves the reaction of this compound with ethyl chloroformate and triethylamine in dichloromethane to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemistry: Inhibition of enzymes such as carbonic anhydrase, metalloproteases, and caspases.
Pharmacology: Potential anticancer, anti-inflammatory, and antiviral properties.
Medicinal Chemistry: Development of new therapeutic agents targeting specific enzymes and pathways.
Industrial Chemistry: Use as a precursor for the synthesis of other complex molecules.
Mechanism of Action
Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate exerts its effects by inhibiting the activity of various enzymes. The sulfonamide group interacts with the active sites of enzymes, leading to inhibition of their catalytic activity. This compound has been shown to inhibit enzymes such as carbonic anhydrase, metalloproteases, and caspases, which are involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(quinoline-8-sulfonamido)benzoate: Similar structure but lacks the additional benzamido group.
4-(quinoline-8-sulfonamido)benzoic acid: Similar structure but lacks the ethyl ester group.
Properties
IUPAC Name |
ethyl 4-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-2-33-25(30)19-10-12-20(13-11-19)27-24(29)18-8-14-21(15-9-18)28-34(31,32)22-7-3-5-17-6-4-16-26-23(17)22/h3-16,28H,2H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYBEYHMGOILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B491861.png)
![N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B491889.png)
![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)
![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)
![2,5-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491914.png)
![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)
![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)cyclohexanecarboxamide](/img/structure/B491922.png)
![dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate](/img/structure/B491934.png)



![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491951.png)
![Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491953.png)
